Inflammasome Inhibitor 4b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Inflammasome Inhibitor 4b is a compound designed to inhibit the activity of the NLRP3 inflammasome, a protein complex involved in the inflammatory response. The NLRP3 inflammasome plays a crucial role in the activation of inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18), which are implicated in various inflammatory and autoimmune diseases . By inhibiting the NLRP3 inflammasome, this compound has the potential to treat conditions characterized by excessive inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Inflammasome Inhibitor 4b involves several key steps. The starting materials are typically commercially available compounds, which undergo a series of chemical reactions to form the final product. The synthetic route may include steps such as nucleophilic substitution, reduction, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
For industrial production, the synthesis of this compound is scaled up using batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production methods aim to maximize efficiency, minimize waste, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Inflammasome Inhibitor 4b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its biological activity.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its inhibitory properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Solvents: Such as dichloromethane (DCM), ethanol, and water.
Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt) catalysts.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various oxidized, reduced, or substituted derivatives, each with distinct biological activities .
Scientific Research Applications
Inflammasome Inhibitor 4b has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the mechanisms of inflammasome activation and inhibition.
Biology: Employed in cell-based assays to investigate the role of the NLRP3 inflammasome in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as gout, type 2 diabetes, and neurodegenerative disorders.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Mechanism of Action
Inflammasome Inhibitor 4b exerts its effects by targeting the NLRP3 inflammasome. The compound binds to the NLRP3 protein, preventing its activation and subsequent assembly of the inflammasome complex. This inhibition blocks the activation of caspase-1, a key enzyme responsible for the cleavage of pro-IL-1β and pro-IL-18 into their active forms. By inhibiting this pathway, this compound reduces the production of inflammatory cytokines and mitigates the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Inflammasome Inhibitor 4b in their ability to inhibit the NLRP3 inflammasome. These include:
MCC950: A well-known NLRP3 inhibitor with similar inhibitory properties.
CY-09: Another NLRP3 inhibitor that targets the ATP-binding site of the NLRP3 protein.
OLT1177: A small molecule inhibitor that disrupts the interaction between NLRP3 and its adaptor protein ASC.
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the NLRP3 protein. Compared to other inhibitors, it may offer improved potency and reduced off-target effects, making it a promising candidate for therapeutic development .
Properties
Molecular Formula |
C16H19N2NaO5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(3,5-dimethylphenyl)-[[4-(2-hydroxypropan-2-yl)furan-2-yl]sulfonylcarbamoyl]azanide |
InChI |
InChI=1S/C16H20N2O5S.Na/c1-10-5-11(2)7-13(6-10)17-15(19)18-24(21,22)14-8-12(9-23-14)16(3,4)20;/h5-9,20H,1-4H3,(H2,17,18,19);/q;+1/p-1 |
InChI Key |
CRCJPDAMPOLGQC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)[N-]C(=O)NS(=O)(=O)C2=CC(=CO2)C(C)(C)O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.